tert-Butoxycyclopentane
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Overview
Description
t-Butoxycyclopentane, also known as tert-Butoxycyclopentane, is an organic compound with the molecular formula C9H18O. It consists of a cyclopentane ring substituted with a tert-butoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butoxycyclopentane typically involves the reaction of cyclopentanol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to yield t-Butoxycyclopentane. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid .
Industrial Production Methods
On an industrial scale, the production of t-Butoxycyclopentane can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
t-Butoxycyclopentane undergoes various chemical reactions, including:
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclopentane derivatives
Scientific Research Applications
t-Butoxycyclopentane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of t-Butoxycyclopentane involves its interaction with specific molecular targets and pathways. The tert-butoxy group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The cyclopentane ring provides a rigid framework that can affect the compound’s overall conformation and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butylcyclopentane: Similar in structure but lacks the oxygen atom present in t-Butoxycyclopentane.
Cyclopentanol: Contains a hydroxyl group instead of the tert-butoxy group.
Cyclopentanone: Contains a carbonyl group instead of the tert-butoxy group.
Uniqueness
t-Butoxycyclopentane is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
95363-59-0 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2-methylpropan-2-yl)oxycyclopentane |
InChI |
InChI=1S/C9H18O/c1-9(2,3)10-8-6-4-5-7-8/h8H,4-7H2,1-3H3 |
InChI Key |
AWCQPJGDROLAIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CCCC1 |
Origin of Product |
United States |
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